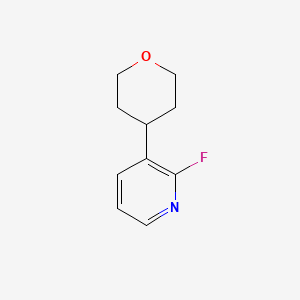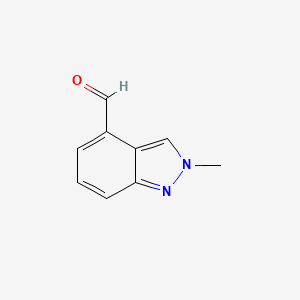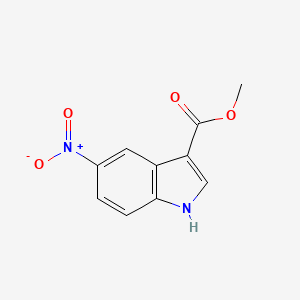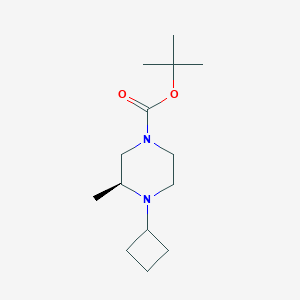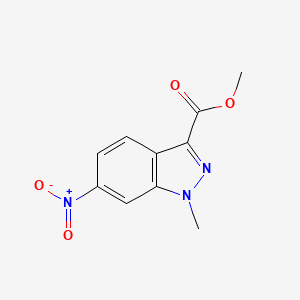![molecular formula C9H8N2O2 B1397891 吡唑并[1,5-a]吡啶-5-甲酸甲酯 CAS No. 1101120-07-3](/img/structure/B1397891.png)
吡唑并[1,5-a]吡啶-5-甲酸甲酯
描述
Methyl pyrazolo[1,5-a]pyridine-5-carboxylate (MPPC) is a novel small molecule that has been studied extensively in recent years due to its potential applications in various scientific disciplines. MPPC is a heterocyclic compound with a five-membered ring containing nitrogen, oxygen, and carbon atoms. It is a colorless solid that is soluble in water and organic solvents. MPPC has been used as a building block for the synthesis of various compounds and has been studied for its potential use in medicinal chemistry, material science, and biochemistry.
科学研究应用
合成和结构性质
吡唑并[1,5-a]吡啶-5-甲酸甲酯及其衍生物因其独特的结构性质而成为合成化学的关注焦点。研究表明它们参与各种合成途径和化学反应。例如,Alieva 和 Vorob’ev (2020) 通过对吡唑并[1,5-a]吡啶-3-甲酸甲酯进行氟化,证明了 3-氟吡唑并[1,5-A]吡啶的合成,突出了化学反应性和产生氟代衍生物的潜力 (S. V. Alieva & A. Vorob’ev, 2020)。Yan 等人 (2018) 的另一项研究重点是通过吡唑-5-甲酸乙酯的级联反应合成新的荧光团,得到 4-羟基吡唑并[1,5-a]吡啶衍生物 (Pei Yan, Duan Guiyun, Ruixue Ji, & Ge Yanqing, 2018)。
生物和医药应用
在药学化学领域,吡唑并[1,5-a]吡啶-5-甲酸甲酯衍生物显示出前景。Tong 等人 (2019) 探索了其衍生物作为抗乙型肝炎病毒剂的潜力。他们合成并评估了各种衍生物对乙肝病毒的疗效,表明这些化合物的潜在药用价值 (Shuangmei Tong, J. Pan, & Jing Tang, 2019)。类似地,Panda 等人 (2011) 合成了吡唑并吡啶衍生物并评估了它们的抗菌活性,突出了它们作为抗菌剂的潜力 (N. Panda, S. Karmakar, & A. K. Jena, 2011)。
荧光和成像应用
吡唑并[1,5-a]吡啶-5-甲酸甲酯衍生物的一个显着应用是在荧光和成像中。Zhang 等人 (2018) 的研究开发了一种基于吡唑并[1,5-a]吡啶的荧光探针,用于监测细胞中的 pH 值,证明了该化合物在生化成像和诊断中的实用性 (Ping Zhang, Huaying Lv, Guiyun Duan, Jian Dong, & Yanqing Ge, 2018)。
作用机制
Target of Action
Related compounds in the pyrazolo[1,5-a]pyrimidine family have been studied for their antitumor and enzymatic inhibitory activities .
Mode of Action
It’s known that the regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-michael type), thus bonding the nh2-group of the starting aminopyrazole with the cβ .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines, a related class of compounds, are known to act as antimetabolites in purine biochemical reactions .
Pharmacokinetics
It’s known that related compounds in the pyrazolo[1,5-a]pyrimidine family have high gi absorption .
Result of Action
Related compounds have shown significant inhibitory activity with ic50 values of 0057 ± 0003, 0081 ± 0004 and 0119 ± 0007 μM, respectively, compared to control drug sorafenib .
Action Environment
It’s known that related compounds in the pyrazolo[1,5-a]pyrimidine family display advantages over hydrocarbon-based fluorophores such as synthetic access methodologies that allow structural diversity, heteroatoms (b, n, o or s) that make them potential chelating agents for ions, and better solubility in green solvents .
生化分析
Biochemical Properties
Methyl pyrazolo[1,5-a]pyridine-5-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as histone lysine demethylase KDM5A and ubiquitin C-terminal hydrolase-L1 (UCH-L1), influencing their activity . These interactions are primarily through binding to the active sites of these enzymes, thereby modulating their catalytic functions. Additionally, methyl pyrazolo[1,5-a]pyridine-5-carboxylate can form complexes with certain proteins, altering their structural conformation and activity.
Cellular Effects
Methyl pyrazolo[1,5-a]pyridine-5-carboxylate has notable effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cell lines, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . It also affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production. These effects highlight the compound’s potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of action of methyl pyrazolo[1,5-a]pyridine-5-carboxylate involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in enzyme inhibition or activation, depending on the target enzyme. For example, the inhibition of histone lysine demethylase KDM5A by methyl pyrazolo[1,5-a]pyridine-5-carboxylate leads to changes in gene expression patterns, which can affect cellular differentiation and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl pyrazolo[1,5-a]pyridine-5-carboxylate have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of target enzymes and persistent changes in gene expression. These temporal effects are crucial for understanding the compound’s potential in long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of methyl pyrazolo[1,5-a]pyridine-5-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and can effectively modulate target enzymes and cellular processes . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
Methyl pyrazolo[1,5-a]pyridine-5-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of active metabolites that may contribute to its overall biological activity. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of methyl pyrazolo[1,5-a]pyridine-5-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various tissues, including the liver, kidneys, and brain. Its localization within these tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
Methyl pyrazolo[1,5-a]pyridine-5-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound is often found in the nucleus, where it can interact with nuclear enzymes and influence gene expression . Additionally, it may localize to other organelles, such as mitochondria, where it can impact cellular metabolism and energy production. The subcellular localization of the compound is determined by targeting signals and post-translational modifications that direct it to specific compartments.
属性
IUPAC Name |
methyl pyrazolo[1,5-a]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-3-5-11-8(6-7)2-4-10-11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTMMGGHSGNLNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=NN2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


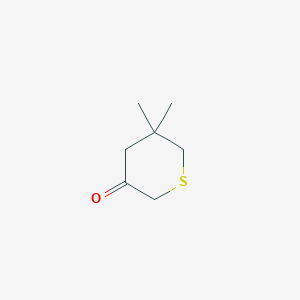
![5-(4-bromo-2-chlorophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B1397815.png)

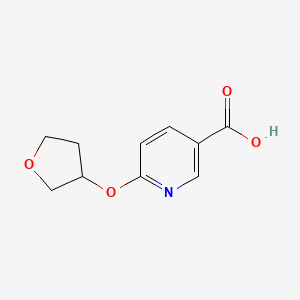
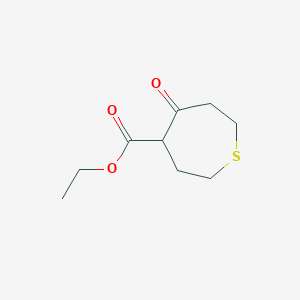
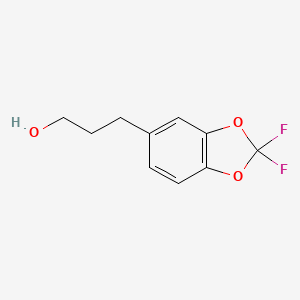
![Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate](/img/structure/B1397820.png)
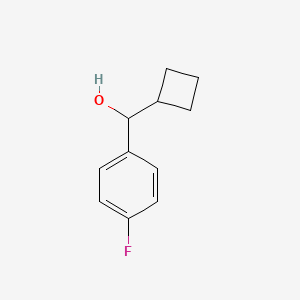
![Acetic acid, 2-oxo-2-[(2,2,2-trifluoroethyl)amino]-, ethyl ester](/img/structure/B1397823.png)
